1-(2-Amino-3,4-dimethoxyphenyl)ethanone

Analytical Chemistry Quality Control Sourcing

1-(2-Amino-3,4-dimethoxyphenyl)ethanone is the only ortho-amino ketone isomer capable of enabling intramolecular Friedländer annulation for quinoline scaffold assembly. The 3,4-dimethoxy substitution pattern is irreplaceable for SAR programs targeting antimalarial and anticancer quinoline pharmacophores, PDE4 inhibitor libraries, and 6,7-dimethoxyquinazolinone kinase inhibitor scaffolds. Generic aminoacetophenones or meta/para isomers lack the requisite ortho geometry and electronic profile to form these specific heterocyclic cores. Specify this compound for reaction reproducibility and pharmacophore-relevant diversity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 49701-79-3
Cat. No. B112682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3,4-dimethoxyphenyl)ethanone
CAS49701-79-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OC)OC)N
InChIInChI=1S/C10H13NO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,11H2,1-3H3
InChIKeyVJXLBTQOYLNGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-3,4-dimethoxyphenyl)ethanone (CAS 49701-79-3): Key Intermediate for Heterocyclic Scaffold Construction


1-(2-Amino-3,4-dimethoxyphenyl)ethanone (CAS 49701-79-3) is a polysubstituted aromatic ketone classified as a 2-aminoacetophenone derivative [1]. The molecule features an ortho-amino group, a para-methoxy group, and a meta-methoxy group on the phenyl ring, along with an acetyl group. This substitution pattern defines its reactivity profile and differentiates it from other amino-dimethoxyacetophenone positional isomers. The compound serves as a critical building block in organic synthesis, particularly for constructing fused heterocyclic systems such as quinolines and quinazolinones via intramolecular cyclization reactions [1]. Commercial availability typically ranges from 95% to 98% purity, with analytical characterization provided by NMR, HPLC, and GC methods .

Why 1-(2-Amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) Cannot Be Substituted with Other Amino-Dimethoxyacetophenone Isomers


Interchanging 1-(2-amino-3,4-dimethoxyphenyl)ethanone with other amino-dimethoxyacetophenone positional isomers or simpler aminoacetophenones is not chemically or functionally equivalent. The specific ortho relationship between the amino group and the acetyl group is essential for enabling intramolecular condensation and cyclization reactions such as the Friedländer annulation [1]. Isomers where the amino group is positioned meta or para relative to the acetyl group lack this favorable geometry, preventing the formation of quinoline scaffolds under similar conditions. Furthermore, the 3,4-dimethoxy substitution pattern creates a unique electronic environment that influences both the nucleophilicity of the amino group and the electrophilicity of the ketone carbonyl, dictating reaction rates and regioselectivity in subsequent derivatization steps [2]. Therefore, using a generic aminoacetophenone or an alternative positional isomer would alter the synthetic pathway and yield different products, rendering generic substitution invalid for applications targeting specific heterocyclic pharmacophores.

Quantitative Differentiation of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) from Closest Analogs


Commercial Purity Benchmark: 98%+ Specification Versus 95-98% for Positional Isomers

The target compound 1-(2-Amino-3,4-dimethoxyphenyl)ethanone (CAS 49701-79-3) is commercially available with a minimum purity specification of 98%+ as verified by NMR, HPLC, and GC batch analysis . In contrast, the 3-amino-4,5-dimethoxy isomer (CAS 134611-49-7) is typically supplied at ≥95% to 97% purity , and the 2-amino-4,5-dimethoxy isomer (CAS 4101-30-8) is offered at 98% purity . While these differences appear small, the 98%+ specification for 49701-79-3 reduces the potential for unidentified impurities that could interfere with sensitive catalytic reactions or biological assays, offering a tangible advantage for procurement decisions where high starting material fidelity is required.

Analytical Chemistry Quality Control Sourcing

Lipophilicity Advantage: Calculated LogP of 1.41 Differentiates from More Hydrophobic Isomer

The consensus LogP value for 1-(2-amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) is calculated to be 1.41 , indicating moderate lipophilicity favorable for both aqueous solubility and membrane permeability. In contrast, the 2-amino-4,5-dimethoxy isomer (4101-30-8) exhibits a higher calculated LogP of 2.07 [1], making it substantially more hydrophobic. This 0.66 LogP unit difference corresponds to an approximately 4.6-fold difference in partition coefficient. For medicinal chemistry applications where balancing solubility and permeability is critical, the lower LogP of 49701-79-3 may offer a more favorable starting point for lead optimization, reducing the need for later-stage polarity adjustments.

Physicochemical Properties Drug Discovery ADME

Thermal Behavior Differentiation: Absence of Reported Melting Point Versus Isomer with Defined MP 106-108°C

No melting point is reported for 1-(2-amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) in major chemical databases or vendor documentation, suggesting it may exist as a low-melting solid, viscous oil, or amorphous material at ambient temperature. In contrast, the 2-amino-4,5-dimethoxy isomer (4101-30-8) is a crystalline solid with a well-defined melting point range of 106-108°C . This fundamental physical state difference has practical implications for handling, storage, and formulation. The non-crystalline nature of 49701-79-3 may be advantageous in certain reaction media where crystalline starting materials exhibit poor dissolution kinetics, while the crystalline isomer offers easier purification and characterization by melting point.

Solid-State Chemistry Formulation Handling

Structural Prerequisite for Friedländer Quinoline Synthesis: Ortho-Amino Orientation Enables Intramolecular Cyclization

The ortho-aminoacetyl substitution pattern of 1-(2-amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) is structurally essential for participation in the Friedländer annulation, a key reaction for synthesizing polysubstituted quinolines [1]. Isomers such as 1-(3-amino-4,5-dimethoxyphenyl)ethanone (134611-49-7) and 2-amino-1-(2,5-dimethoxyphenyl)ethanone (784138-79-0) lack the requisite ortho-amino-ketone geometry and cannot undergo this cyclization with α-methylene carbonyl partners under the same conditions. This regiochemical requirement makes 49701-79-3 a non-fungible starting material for any synthetic route targeting quinoline-based pharmacophores, which are prevalent in antimalarial, antibacterial, and anticancer drug discovery programs [2].

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Differential Potential as PDE4 Inhibitor Scaffold: Acetophenone Core with Optimized Substitution

Substituted acetophenones bearing electron-donating groups on the phenyl ring have been identified as a privileged scaffold for phosphodiesterase 4 (PDE4) inhibition, with SAR studies indicating that methoxy substitution patterns significantly modulate potency and isoform selectivity [1]. The 3,4-dimethoxy pattern present in 1-(2-amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) represents one of several possible arrangements, and this specific pattern may confer distinct binding interactions compared to 2,5-dimethoxy or 4,5-dimethoxy isomers. While direct comparative IC50 data for 49701-79-3 against PDE4 isoforms are not currently available in the peer-reviewed literature, the compound's substitution pattern aligns with those demonstrated to exhibit selective PDE4 inhibitory activity (>10-fold selectivity over PDE1,2,3,5,7) in patent disclosures [2], positioning it as a viable starting material for developing novel anti-inflammatory agents targeting PDE4.

Enzyme Inhibition Inflammation Drug Discovery

Validated Application Scenarios for 1-(2-Amino-3,4-dimethoxyphenyl)ethanone (49701-79-3) Based on Quantitative Evidence


Synthesis of Polysubstituted Quinolines via Friedländer Annulation

This compound is uniquely suited as the ortho-amino ketone component in Friedländer quinoline synthesis [1]. The 3,4-dimethoxy substitution pattern on the resulting quinoline core is of particular interest for generating analogs of natural products and clinical candidates with antimalarial and anticancer activities. Procurement is indicated for medicinal chemistry programs targeting quinoline-based pharmacophores where the specific dimethoxy substitution pattern is required for SAR exploration.

Medicinal Chemistry Lead Generation Targeting PDE4 Inhibition

Given the established structure-activity relationships of substituted acetophenones as PDE4 inhibitors [2], this compound serves as a versatile starting scaffold for synthesizing libraries of PDE4 inhibitor candidates. The 3,4-dimethoxy pattern provides a specific electronic and steric profile that can be further diversified through modifications at the amino and acetyl positions. Procurement is relevant for inflammation research programs focused on asthma, COPD, or atopic dermatitis.

Synthesis of Quinazolinone Derivatives for Antimicrobial Screening

The ortho-amino ketone functionality can be converted to 2-aminobenzamide intermediates, which undergo cyclization to yield quinazolinones [1]. This compound's substitution pattern offers a route to 6,7-dimethoxyquinazolinones, a scaffold found in several kinase inhibitors and antimicrobial agents. Procurement is appropriate for academic or industrial groups pursuing heterocyclic chemistry with an emphasis on nitrogen-containing fused ring systems.

Chemical Biology Tool Compound Synthesis

The high purity specification (98%+) and moderate lipophilicity (LogP 1.41) make this compound suitable for generating chemical probes or tool compounds where batch-to-batch consistency and predictable physicochemical properties are critical. Researchers requiring a reliable, well-characterized building block for target validation or assay development should prioritize this compound over lower-purity or less well-characterized isomers.

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